(R)-5-((benzyloxy)methyl)-3-(4-bromo-3-fluorophenyl)oxazolidin-2-one
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Overview
Description
®-5-((benzyloxy)methyl)-3-(4-bromo-3-fluorophenyl)oxazolidin-2-one is a synthetic organic compound that belongs to the oxazolidinone class. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The presence of a benzyloxy group, a bromo-fluorophenyl group, and an oxazolidinone ring in its structure suggests potential biological activity and utility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-((benzyloxy)methyl)-3-(4-bromo-3-fluorophenyl)oxazolidin-2-one typically involves the following steps:
Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an appropriate amino alcohol with a carbonyl compound.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.
Attachment of the Bromo-Fluorophenyl Group: This step involves the coupling of the oxazolidinone core with a bromo-fluorophenyl derivative, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
®-5-((benzyloxy)methyl)-3-(4-bromo-3-fluorophenyl)oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative.
Reduction: The oxazolidinone ring can be reduced to form an amino alcohol.
Substitution: The bromo and fluoro groups can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Amino alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, ®-5-((benzyloxy)methyl)-3-(4-bromo-3-fluorophenyl)oxazolidin-2-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization and derivatization.
Biology
In biological research, this compound may be studied for its potential antibacterial properties, given the known activity of oxazolidinone derivatives. It can also serve as a probe to study enzyme interactions and binding affinities.
Medicine
In medicinal chemistry, ®-5-((benzyloxy)methyl)-3-(4-bromo-3-fluorophenyl)oxazolidin-2-one could be explored as a lead compound for the development of new antibacterial agents or other therapeutic drugs.
Industry
In the industrial sector, this compound may find applications in the development of new materials, coatings, or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of ®-5-((benzyloxy)methyl)-3-(4-bromo-3-fluorophenyl)oxazolidin-2-one would likely involve interactions with specific molecular targets, such as bacterial ribosomes in the case of antibacterial activity. The oxazolidinone ring is known to inhibit protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex.
Comparison with Similar Compounds
Similar Compounds
Linezolid: A well-known oxazolidinone antibiotic used to treat infections caused by Gram-positive bacteria.
Tedizolid: Another oxazolidinone antibiotic with similar activity to linezolid but with improved potency and reduced side effects.
Uniqueness
®-5-((benzyloxy)methyl)-3-(4-bromo-3-fluorophenyl)oxazolidin-2-one is unique due to the presence of the benzyloxy and bromo-fluorophenyl groups, which may confer distinct biological activity and chemical reactivity compared to other oxazolidinone derivatives.
Properties
Molecular Formula |
C17H15BrFNO3 |
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Molecular Weight |
380.2 g/mol |
IUPAC Name |
(5R)-3-(4-bromo-3-fluorophenyl)-5-(phenylmethoxymethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C17H15BrFNO3/c18-15-7-6-13(8-16(15)19)20-9-14(23-17(20)21)11-22-10-12-4-2-1-3-5-12/h1-8,14H,9-11H2/t14-/m1/s1 |
InChI Key |
QQLFYWURDUQXDQ-CQSZACIVSA-N |
Isomeric SMILES |
C1[C@@H](OC(=O)N1C2=CC(=C(C=C2)Br)F)COCC3=CC=CC=C3 |
Canonical SMILES |
C1C(OC(=O)N1C2=CC(=C(C=C2)Br)F)COCC3=CC=CC=C3 |
Origin of Product |
United States |
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